Product packaging for N-BOC-L-HOMOSERINE METHYL ESTER(Cat. No.:CAS No. 120042-11-7)

N-BOC-L-HOMOSERINE METHYL ESTER

Cat. No.: B111356
CAS No.: 120042-11-7
M. Wt: 233.26 g/mol
InChI Key: IWNVPOPPBRMFNG-ZETCQYMHSA-N
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Description

Contextualization within Protected Amino Acid Chemistry and Derivatives

In the field of peptide synthesis and medicinal chemistry, the controlled formation of amide bonds is paramount. This necessitates the use of protecting groups to mask the reactivity of the amine and carboxylic acid functionalities of amino acids, allowing for sequential and site-selective reactions. The tert-butyloxycarbonyl (BOC) group is a widely employed amine protecting group, favored for its stability under a range of reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA). peptide.comchempep.com The methyl ester serves to protect the carboxylic acid, and can be deprotected through saponification. orgsyn.org

N-BOC-L-homoserine methyl ester is thus a derivative of the non-proteinogenic amino acid L-homoserine, where the amine is protected by a BOC group and the carboxylic acid is masked as a methyl ester. This dual protection allows chemists to selectively manipulate the hydroxyl group on the side chain, making it a valuable intermediate for further chemical transformations. lookchem.com

Significance as a Chiral Building Block in Contemporary Organic Synthesis

Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many pharmaceuticals and natural products. The use of enantiomerically pure starting materials, often derived from the "chiral pool" of naturally occurring molecules like amino acids, is a powerful strategy in asymmetric synthesis. nih.gov this compound, with its defined stereocenter at the alpha-carbon, is a prime example of such a chiral building block. nih.govachemblock.com

Its utility lies in the ability to serve as a scaffold for the introduction of new functionalities and the construction of complex stereochemical architectures. A notable application of this compound is in the synthesis of the non-canonical amino acid L-azidohomoalanine (AHA), a surrogate for methionine. The synthesis of AHA from protected homoserine provides a valuable tool for chemical biologists to probe protein structure and function. nih.govprinceton.edu The hydroxyl group of this compound can be converted to a leaving group, such as a tosylate, which can then be displaced by an azide (B81097) to furnish the desired product. nih.gov

Furthermore, the structural framework of this compound makes it a precursor for the synthesis of various heterocyclic compounds, including lactones, which are common motifs in natural products with diverse biological activities. beilstein-journals.orgcam.ac.uk

Scope of Academic Inquiry and Research Trajectories

Current research involving this compound and related homoserine derivatives continues to expand. One significant area of investigation is its use in the synthesis of novel quorum sensing modulators. Quorum sensing is a cell-to-cell communication process in bacteria that relies on signaling molecules, often N-acylated homoserine lactones (AHLs). beilstein-journals.orgnih.gov By modifying the structure of AHLs, for which this compound can serve as a precursor, researchers aim to develop new strategies to combat bacterial infections by disrupting their communication pathways. frontiersin.orgnih.gov

Another research trajectory involves the development of new synthetic methodologies that utilize this compound as a starting material for the creation of unnatural amino acids and peptidomimetics. These novel building blocks are of great interest in drug discovery for their potential to create peptides with enhanced stability and novel biological activities. nih.govnih.gov The development of efficient and scalable synthetic routes to such compounds remains an active area of academic and industrial research. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 120042-11-7 lookchem.comachemblock.com
Molecular Formula C10H19NO5 lookchem.comachemblock.com
Molecular Weight 233.26 g/mol lookchem.comachemblock.com
IUPAC Name methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate achemblock.com
Predicted Boiling Point 364.6 ± 37.0 °C lookchem.com
Predicted Density 1.125 ± 0.06 g/cm³ lookchem.com
SMILES O=C(OC(C)(C)C)NC@@HC(OC)=O achemblock.com

Table 2: Related Chemical Compounds

Compound NameCAS NumberMolecular FormulaNote
N-BOC-L-serine methyl ester2766-43-0C9H17NO5A closely related and more commonly cited analogue. orgsyn.orgnih.govsigmaaldrich.com
N-BOC-D-homoserine methyl ester258351-86-9C10H19NO5The D-enantiomer of the title compound. achemblock.com
L-Homoserine672-15-1C4H9NO3The parent amino acid.
N-BOC-L-homoserine41088-86-2C9H17NO5The corresponding carboxylic acid. peptide.combldpharm.com
L-azidohomoalanine (AHA)Not AvailableC4H8N4O2A key synthetic target derived from N-BOC-L-homoserine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO5 B111356 N-BOC-L-HOMOSERINE METHYL ESTER CAS No. 120042-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNVPOPPBRMFNG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441781
Record name Methyl N-(tert-butoxycarbonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120042-11-7
Record name Methyl N-(tert-butoxycarbonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications in Advanced Organic Synthesis

Role as a Precursor for Complex Molecular Architectures

The strategic placement of functional groups in N-BOC-L-homoserine methyl ester makes it an ideal starting point for synthesizing a diverse array of complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amine under various reaction conditions, yet it can be removed cleanly under mild acidic conditions. This orthogonality, combined with the reactivity of the side-chain hydroxyl group and the carboxylate, allows for sequential and controlled modifications.

Synthesis of Non-Canonical Amino Acid Analogs (e.g., Methionine Surrogates, Vinylglycine)

N-BOC-L-homoserine and its derivatives are instrumental in the synthesis of non-canonical amino acids, which are crucial tools for probing and engineering biological systems. These synthetic amino acids can be incorporated into proteins to study protein function, structure, and folding.

One significant application is the synthesis of azidohomoalanine (AHA), a surrogate for the amino acid methionine. A published protocol details a synthetic route to AHA starting from protected homoserine, such as Boc-homoserine. orgsyn.org This process typically involves the activation of the side-chain hydroxyl group, followed by nucleophilic substitution with an azide (B81097) source. AHA can be incorporated into proteins in place of methionine, allowing for the introduction of a bioorthogonal azide handle for subsequent chemical modifications, such as "click" chemistry.

Furthermore, derivatives of homoserine are used to produce L-α-vinylglycine, a naturally occurring unsaturated amino acid that acts as an inhibitor for several pyridoxal-linked enzymes. nih.govnih.gov A convenient and efficient synthesis has been developed starting from L-homoserine lactone, a cyclized form of homoserine. nih.govnih.gov This multi-step process involves Boc protection of the amine, cleavage of the lactone, and subsequent elimination steps to form the vinyl group. The resulting protected vinylglycine is a versatile building block for further synthetic applications. nih.govnih.gov

Non-Canonical Amino AcidPrecursorKey Synthetic TransformationSignificance
Azidohomoalanine (AHA)Boc-L-homoserineActivation of hydroxyl, substitution with azideMethionine surrogate, bioorthogonal handle
L-α-VinylglycineL-Homoserine Lactone (with Boc protection)Lactone cleavage, eliminationEnzyme inhibitor, chiral building block

Integration into Cyclic and Polycyclic Systems

The functional handles on this compound facilitate its use in the synthesis of cyclic and polycyclic structures, which are common motifs in natural products and pharmacologically active compounds. bachem.com The hydroxyl side chain can participate in intramolecular cyclization reactions to form lactones, such as N-acyl homoserine lactones (AHLs), which are important signaling molecules in bacterial quorum sensing. mdpi.com

Moreover, the linear backbone of the molecule can be incorporated into a larger peptide or organic framework, with the side chain serving as a point for macrocyclization. thermofisher.comnih.gov For instance, after deprotection of the Boc group and the methyl ester, the resulting amino acid can be part of a linear peptide precursor. The homoserine side-chain hydroxyl can then be used to form a lactone ring with the C-terminus, creating a class of cyclic peptides known as cyclodepsipeptides. While specific, complex polycyclic syntheses starting directly from this compound are highly substrate-dependent, its utility as a precursor for cyclization is a well-established principle in organic synthesis. researchgate.netresearchgate.net

Development of Functionalizable Building Blocks for Chemical Libraries

In medicinal chemistry and drug discovery, there is a constant need for novel molecular scaffolds to generate libraries of compounds for biological screening. mdpi.com this compound serves as an excellent functionalizable building block for this purpose. mdpi.com Its chiral nature and multiple functional groups allow for the generation of diverse and stereochemically defined molecules.

The hydroxyl group can be converted into a wide range of other functionalities (e.g., ethers, esters, azides, halides), while the amine and carboxyl groups can be used for peptide bond formation or other coupling reactions. This modularity enables chemists to rapidly construct libraries of related compounds by systematically varying the substituents at each functional position. These chemical libraries are invaluable for identifying new drug leads and for studying structure-activity relationships (SAR).

Utilization in Peptide and Peptidomimetic Chemistry

The structural resemblance of this compound to natural amino acids makes it a valuable component in peptide synthesis and the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved properties like stability and bioavailability.

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry. While the Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is now more common, the Boc strategy remains important for specific applications. nih.gov In a typical Boc-SPPS workflow, an N-Boc protected amino acid is coupled to a resin-bound peptide chain. orgsyn.orgnih.gov The Boc group is then removed with a moderately strong acid, like trifluoroacetic acid (TFA), and the cycle is repeated. orgsyn.orgnih.gov

This compound, after saponification of the methyl ester, can be directly used in Boc-SPPS. The hydroxyl side chain would typically be protected with a group stable to TFA but removable at the end of the synthesis (e.g., a benzyl (B1604629) ether). A derivative, N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, has been synthesized from L-homoserine and shown to be efficiently incorporated into peptides using Fmoc-based SPPS, highlighting the versatility of the homoserine scaffold in mainstream peptide synthesis methodologies. nih.gov

SPPS StrategyN-Terminal ProtectionDeprotection ConditionSide-Chain Compatibility
Boc-SPPStert-Butoxycarbonyl (Boc)Moderate Acid (e.g., TFA)Requires acid-labile side-chain protection
Fmoc-SPPS9-Fluorenylmethoxycarbonyl (Fmoc)Base (e.g., Piperidine)Requires base-labile side-chain protection

Contribution to Azapeptide and Oxy-Peptide Nucleic Acid Scaffolds

The quest for novel biomaterials and therapeutic agents has led to the development of highly modified peptide backbones, including azapeptides and peptide nucleic acids (PNAs).

Azapeptides are peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.gov This substitution can enforce specific secondary structures, such as β-turns, and enhance metabolic stability. nih.gov The synthesis of aza-amino acids often involves building the side chain onto a hydrazine-based core. While direct synthesis from this compound is not prominently documented, the functionalized side chain of homoserine makes it a conceptually viable precursor for creating the corresponding aza-homoserine residue for incorporation into azapeptide libraries. nih.gov

Oxy-Peptide Nucleic Acids (oxy-PNAs) represent a class of PNA analogues with a modified backbone. A significant breakthrough has been the synthesis of delta-amino acids with an ether linkage in the main chain, starting from L-homoserine. nih.gov These monomers, bearing various nucleobases on the side chain, can be linked together using solid-phase synthesis to form novel oxy-PNAs. nih.gov This work directly implicates the homoserine scaffold as a foundational building block for constructing these sophisticated nucleic acid mimics, which have potential applications in antisense therapy and diagnostics. nih.gov

Strategies for Preventing Racemization During Peptide Coupling Reactions

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant challenge in peptide synthesis. This issue is particularly relevant when using protected amino acids like this compound. The activation of the carboxylic acid group required for amide bond formation can lead to the formation of a planar, achiral oxazolone (B7731731) intermediate, which is susceptible to racemization.

While literature specifically detailing racemization studies on this compound is not abundant, general strategies developed for Boc-chemistry solid-phase peptide synthesis (SPPS) are applicable and crucial for maintaining the chiral purity of the final peptide. One of the most effective protocols is the use of in situ neutralization. nih.gov In this approach, the neutralization of the protonated N-terminal amine of the growing peptide chain occurs simultaneously with the coupling of the next Boc-protected amino acid. nih.gov This method minimizes the time the free amine is exposed to basic conditions, which can contribute to racemization and other side reactions. nih.gov By using high concentrations of Boc-amino acid-OBt esters with a base, rapid coupling is achieved, further reducing the window for potential epimerization. nih.gov Studies have shown that with these optimized, rapid protocols, racemization during the base-catalyzed coupling step can be effectively suppressed. nih.gov

Chiral Auxiliary and Asymmetric Induction in Organic Reactions

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. youtube.comyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk The inherent chirality of N-BOC-L-homoserine and its derivatives, particularly its lactone form, makes its scaffold an excellent candidate for use in asymmetric synthesis, guiding the formation of new stereocenters with high selectivity.

Enantioselective Transformations Guided by the Chiral Homoserine Scaffold

The rigid, chiral scaffold of homoserine derivatives can effectively guide the stereochemical course of complex chemical transformations. A prominent example is the use of L-homoserine lactone, readily derived from N-BOC-L-homoserine, as a chiral pool starting material for the modular and scalable synthesis of trisubstituted chiral piperidines. acs.org Piperidines are a critical structural motif found in a vast number of bioactive natural products and FDA-approved pharmaceuticals. acs.org

In a key strategic approach, a formal [4+2] cyclization between a chloro-homoserine derivative and an electron-deficient alkyne serves as the entry point to the piperidine (B6355638) core. acs.org The stereocenter originating from the homoserine starting material dictates the stereochemical outcome of subsequent reactions, including a crucial diastereoselective reduction step, ultimately yielding a single enantio- and diastereomer of the desired piperidine product on a large scale. acs.org This transformation highlights how the innate chirality of the homoserine scaffold is relayed through multiple synthetic steps to establish the absolute stereochemistry of the final, complex molecule.

Another important application involves the enantioselective synthesis of N-Boc protected α,α-disubstituted piperazin-2-ones and tetrahydropyrimidin-2-ones through palladium-catalyzed decarboxylative allylic alkylation. rsc.org These chiral heterocyclic products can then be converted into valuable gem-disubstituted piperazines and chiral β²,²-amino acids, respectively. rsc.org

Diastereoselective Alkylation and Cross-Coupling Reactions

The chiral scaffold derived from L-homoserine is instrumental in directing diastereoselective reactions, particularly in modern catalytic cross-coupling and alkylation processes. Building on the synthesis of the chiral piperidine core mentioned previously, the resulting orthogonally protected piperidine-2,3,6-tricarboxylate intermediate can undergo sequential and highly stereoselective decarboxylative functionalizations. acs.org

These transformations, which include decarboxylative arylations and Giese reactions (a radical-based alkylation), are effectively diastereoselective cross-coupling reactions. The stereoselectivity is believed to be controlled by the conformation of the piperidine ring, which is set by the stereocenters inherited from the original homoserine lactone. acs.org This conformational bias forces the incoming reagent to approach from the less sterically hindered face, resulting in high diastereoselectivity. acs.org

The table below summarizes the results of these diastereoselective reactions on the piperidine scaffold derived from homoserine.

EntryReactantCoupling PartnerProductYield (%)Diastereomeric Ratio (d.r.)
1Piperidine Intermediate4-Fluorophenylboronic acidC3-Arylated Piperidine78>20:1
2Piperidine IntermediateAcrylonitrileC6-Alkylated Piperidine85>20:1
3Piperidine IntermediateMethyl AcrylateC6-Alkylated Piperidine91>20:1

This table is generated based on data reported in the synthesis of chiral piperidines. acs.org

While not directly employing this compound as the auxiliary, other studies have established the principle of using chiral Boc-protected amino-derived scaffolds for diastereoselective alkylations, such as the reaction of arenesulfenate anions with chiral Boc-protected β-amino iodides. nih.gov

Development of Novel Chiral Ligands and Catalysts

The synthesis of chiral ligands for asymmetric catalysis is a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure compounds. Chiral pool materials, such as amino acids and carbohydrates, are frequently used as starting points for ligand synthesis due to their natural abundance and inherent chirality. mdpi.com These ligands, often featuring C2-symmetry, can coordinate with metal centers (e.g., rhodium, iridium, palladium) to form catalysts for reactions like asymmetric hydrogenation and cross-coupling.

For example, highly effective catalysts for enantioselective epoxidation have been logically developed through a series of ligand modifications starting from chiral precursors like 1,2-diaminocyclohexane. organic-chemistry.org However, despite the potential of this compound as a versatile chiral starting material, specific examples of its direct conversion into novel chiral ligands or catalysts for broad asymmetric applications are not extensively documented in the reviewed literature. The development of such ligands from the homoserine scaffold represents a potential area for future research.

Biocatalytic and Chemoenzymatic Applications

Enzymatic Resolution and Deracemization Strategies

Kinetic resolution is a cornerstone technique for separating racemic mixtures into their constituent enantiomers. In the context of N-Boc-protected amino acid esters, this is frequently accomplished by exploiting the enantioselective nature of hydrolytic enzymes. The process typically involves the selective transformation of one enantiomer from a racemic pair, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.

Hydrolases, particularly lipases and proteases, are widely employed for the kinetic resolution of racemic N-protected amino acid esters through selective hydrolysis. nih.gov These enzymes catalyze the cleavage of the ester bond in one enantiomer while leaving the other intact. Lipases are particularly favored due to their broad substrate tolerance, commercial availability, stability in organic solvents, and lack of a cofactor requirement. frontiersin.org

Among the most effective and widely used biocatalysts for this purpose is Lipase B from the yeast Candida antarctica (CaLB), often immobilized on a solid support such as poly(methyl methacrylate) (PMMA), sold under trade names like Novozym 435. elsevierpure.comnih.govnih.gov CaLB has demonstrated exceptional efficiency in the hydrolysis of N-Boc protected amino acid derivatives. elsevierpure.comnih.gov For instance, in the resolution of racemic N-Boc-proline methyl ester, CaLB was highly effective, showcasing its practical utility for generating enantiopure products on a preparative scale. elsevierpure.com Similarly, proteases such as subtilisin have been used, although they may exhibit different enantiomeric preferences or lower selectivity compared to lipases like CaLB for certain N-protected substrates. elsevierpure.com

This enzymatic hydrolysis strategy is broadly applicable to a range of N-Boc-amino acid esters. The typical reaction involves incubating the racemic N-Boc-D,L-homoserine methyl ester with the chosen hydrolase in a buffered aqueous solution or a biphasic system. The enzyme selectively hydrolyzes the L-enantiomer (N-Boc-L-homoserine methyl ester) to its corresponding carboxylic acid (N-Boc-L-homoserine), leaving the unreacted D-enantiomer (N-Boc-D-homoserine methyl ester) in high enantiomeric excess. The resulting acid and unreacted ester can then be separated by standard extraction techniques.

The success of enzymatic kinetic resolution hinges on the substrate specificity and, crucially, the enantioselectivity of the biocatalyst. Enantioselectivity is quantified by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers; a high E-value (typically E > 100) is desirable for an efficient separation.

Lipases, and CaLB in particular, are renowned for their remarkable enantioselectivity in the resolution of chiral compounds, including N-protected amino acid esters. elsevierpure.comnih.gov Studies on various N-Boc-amino acid esters have consistently shown that CaLB exhibits a strong preference for the L-enantiomer, achieving E-values well over 100. elsevierpure.com This high degree of selectivity allows for the production of both the unreacted (R)- or D-ester and the hydrolyzed (S)- or L-acid in very high enantiomeric purity (ee > 99%). The structural basis for this selectivity lies in the precise architecture of the enzyme's active site, which creates a chiral environment that preferentially binds one enantiomer over the other in the correct orientation for catalysis.

The table below summarizes the effectiveness of various hydrolases in the kinetic resolution of representative N-protected amino acid esters, illustrating the high enantioselectivity commonly achieved.

EnzymeSubstrateTransformationEnantioselectivity (E)Reference
Candida antarctica Lipase B (CaLB)Racemic N-Boc-proline methyl esterHydrolysis>100 elsevierpure.com
Candida antarctica Lipase B (CaLB)Racemic N-Cbz-proline methyl esterHydrolysis>100 elsevierpure.com
Bacillus licheniformis protease (Subtilisin)Racemic N-carbamoyl-proline esterHydrolysis10 (prefers R-ester) elsevierpure.com
Earthworm protease (Isozyme A)Racemic N-Cbz-proline esterHydrolysis13.6 (prefers S-ester) elsevierpure.com
Candida antarctica Lipase A (CALA)Racemic Proline methyl esterAcylationHigh (produces S-amide) researchgate.net

Biotransformations for Natural Product Synthesis

Homoserine and its derivatives, including this compound, are valuable precursors in the synthesis of biologically active molecules. Biotransformations offer powerful tools to functionalize these simple building blocks and incorporate them into complex molecular architectures, often mimicking the elegance of nature's own synthetic strategies.

Enzymes can be used to perform specific chemical modifications on homoserine derivatives with high precision. A key example from nature is the action of homoserine transacetylase, an enzyme found in the methionine biosynthesis pathway in fungi and bacteria. nih.gov This enzyme catalyzes the acetylation of the terminal hydroxyl group of L-homoserine, using acetyl coenzyme A as the acetyl donor. nih.gov This transformation "activates" the hydroxyl group, converting it into a better leaving group for subsequent nucleophilic substitution reactions in the biosynthetic pathway. This biocatalytic step is a prime example of how enzymes can selectively functionalize a molecule for further elaboration.

Beyond direct enzymatic modification, homoserine derivatives sourced from the chiral pool are critical starting materials in chemoenzymatic synthesis. For example, chiral homoserine lactone can be converted into functionalized derivatives that serve as key intermediates in the synthesis of complex heterocyclic structures. A modular strategy for creating highly substituted chiral piperidines—a scaffold prevalent in many natural products and pharmaceuticals—utilizes a chloro-homoserine derivative in a formal [4+2] cyclization reaction. acs.org This demonstrates how a simple, bio-based precursor like homoserine can be elaborated through a combination of chemical and enzymatic steps to access high-value, complex molecules.

Enzyme/MethodSubstrateTransformationApplicationReference
Homoserine transacetylaseL-HomoserineAcetylation of the hydroxyl groupBiosynthesis of methionine nih.gov
Chemical SynthesisChiral Homoserine LactoneConversion to chloro-homoserine derivativeSynthesis of chiral piperidines acs.org

The strategies of natural product synthesis are increasingly inspired by or directly incorporate steps from natural biosynthetic pathways. nih.gov This field, often termed combinatorial biosynthesis or synthetic biology, involves using enzymes as biocatalysts to construct or modify complex molecules that would be difficult to access through traditional chemical synthesis alone. nih.gov

Functionalized homoserine derivatives can serve as "unnatural" building blocks that can be introduced into biosynthetic pathways to generate novel molecular structures. By understanding the substrate flexibility of enzymes within a pathway, chemists can design and synthesize homoserine analogs that may be accepted by the biosynthetic machinery, leading to the production of new natural product derivatives with potentially altered or improved biological activities. uni-bayreuth.de This approach merges the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic catalysis. uni-bayreuth.de

Furthermore, the development of chemoenzymatic cascades, where enzymatic reactions are combined with chemical steps in a one-pot sequence, represents a powerful strategy. For instance, an enzyme could be used to generate a chiral intermediate from a homoserine derivative, which is then subjected to a series of chemical transformations to build a complex molecular scaffold, mimicking the efficiency of metabolic pathways. acs.org This biomimetic approach not only provides efficient routes to complex molecules but also deepens the understanding of how these molecules are formed in nature. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-BOC-L-homoserine methyl ester. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the verification of the carbon skeleton, the presence of functional groups, and the relative stereochemistry.

Detailed Research Findings: In a typical ¹H NMR spectrum, the protons of the methyl ester would appear as a distinct singlet, while the protons on the carbon backbone would exhibit characteristic multiplets due to spin-spin coupling. The large tert-butyl group of the BOC protector would yield a sharp singlet integrating to nine protons. The ¹³C NMR spectrum is equally informative, with carbonyl carbons of the ester and the BOC group appearing at distinct downfield shifts. While a specific published spectrum for this exact compound is not readily available, expected chemical shift ranges based on analogous structures are well-established. For instance, the methyl ester's ¹H signal is anticipated around 3.6–3.8 ppm, with the ester and carbamate (B1207046) carbonyls in the ¹³C spectrum appearing near 170 ppm and 155 ppm, respectively.

Table 1: Expected NMR Chemical Shifts for this compound Data are predicted based on analogous compounds.

Atom Type Expected Chemical Shift (ppm)
H (Ester) ¹H ~3.7 (singlet)
H (BOC) ¹H ~1.4 (singlet)
H (Backbone) ¹H 1.8 - 4.5 (multiplets)
C (Ester C=O) ¹³C ~170 - 173
C (BOC C=O) ¹³C ~155
C (BOC quat.) ¹³C ~80
C (Ester O-CH₃) ¹³C ~52
C (Backbone) ¹³C 20 - 70

Mass Spectrometry (MS) Techniques for Molecular Identity Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the molecule with minimal fragmentation.

Detailed Research Findings: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₀H₁₉NO₅. lookchem.comtanzhenbio.com This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The expected mass for the protonated molecule [M+H]⁺ would be measured and compared to the calculated value. MS is also critical for impurity profiling, as it can detect the presence of byproducts or degradation products with different molecular weights.

Table 2: Calculated m/z for Common Adducts of this compound (MW = 233.26 g/mol )

Adduct Formula Calculated Mass-to-Charge (m/z)
[M+H]⁺ C₁₀H₂₀NO₅⁺ 234.13
[M+Na]⁺ C₁₀H₁₉NNaO₅⁺ 256.11
[M+K]⁺ C₁₀H₁₉KNO₅⁺ 272.09

Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination

For a chiral molecule, confirming its enantiomeric purity is paramount, as the biological or chemical activity of the two enantiomers can differ significantly. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard method for separating enantiomers and determining the enantiomeric excess (e.e.).

Detailed Research Findings: The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, causing them to elute at different times. By integrating the areas of the two resulting peaks, the ratio of the enantiomers and thus the e.e. can be accurately quantified. Chemical suppliers of this compound list HPLC and GC as quality control methods, ensuring the high chiral purity of the product. buyersguidechem.combuyersguidechem.com This analysis confirms that the product is the desired L-enantiomer and is free from significant contamination by its D-counterpart.

Table 3: Typical Components of a Chiral HPLC Method

Component Description Purpose
Stationary Phase A column packed with a chiral material (e.g., derivatized cellulose (B213188) or cyclodextrin). Provides the chiral environment for enantiomeric separation.
Mobile Phase A solvent system (e.g., hexane/isopropanol) that carries the sample through the column. Elutes the sample; its composition is optimized for best separation.
Detector Typically a UV detector. Quantifies the amount of each enantiomer as it elutes.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive analytical method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While other methods can establish relative stereochemistry, X-ray diffraction on a single crystal can unambiguously assign the absolute configuration of each chiral center.

Detailed Research Findings: To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis provides a detailed electron density map, from which the precise position of every atom in the molecule can be determined. This allows for the unequivocal confirmation that the stereocenter has the (S)-configuration, corresponding to the "L" descriptor in its name. As of this writing, a public crystal structure for this specific compound has not been reported, but the methodology remains the gold standard for absolute configuration assignment in chemistry.

Emerging Research Directions and Future Perspectives

Exploration in Drug Discovery and Pharmaceutical Development

The structural features of N-BOC-L-homoserine methyl ester make it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. The presence of the N-BOC (tert-butyloxycarbonyl) protecting group facilitates controlled, sequential reactions, which is critical in the multi-step processes typical of pharmaceutical development. lookchem.com

Design and Synthesis of Bioactive Compounds and Therapeutic Agents

This compound serves as a crucial starting material for a variety of bioactive compounds and pharmaceutical intermediates. lookchem.com Its utility lies in the ability to selectively manipulate the different functional groups within the molecule. The protected amine allows reactions to be directed towards the hydroxyl group or the ester, enabling the construction of intricate molecular architectures.

A significant application is in the synthesis of non-canonical amino acids for incorporation into peptides. For instance, the tosylate derivative of this compound is a known precursor for the synthesis of L-azidohomoalanine, a functionalizable surrogate for the amino acid methionine. researchgate.netpharmaffiliates.com Azidohomoalanine can be used to label and study proteins within cells, a vital tool in chemical biology and drug discovery. The general process involves activating the terminal hydroxyl group (often by converting it to a tosylate) to facilitate its substitution with an azide (B81097) group. This transformation highlights the compound's role in creating modified amino acids that can probe or enhance biological function.

The broader class of N-Boc-protected amino acid esters is fundamental to modern peptide synthesis and the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties like enhanced stability. nih.gov

Application in Antibody-Drug Conjugate (ADC) Linker Synthesis

Antibody-Drug Conjugates (ADCs) represent a powerful class of cancer therapeutics that combine the targeting specificity of an antibody with the cell-killing potency of a cytotoxic drug. The linker that connects these two components is a critical determinant of the ADC's efficacy and safety. While direct evidence of this compound in commercially available or late-stage clinical ADC linkers is not prominent in current literature, its chemical structure suggests significant potential for future applications in this field.

Linker technology often employs small, functionalized molecules, including amino acid derivatives, to space the drug from the antibody and to control its release. The bifunctional nature of homoserine (an amino group and a hydroxyl group on the side chain) makes it an attractive candidate for incorporation into linker designs. After deprotection of the amine and hydrolysis of the ester, the resulting L-homoserine core offers two points for modification. The hydroxyl side chain could be used to attach a payload, while the amino and carboxyl groups could be integrated into a peptide-based cleavable linker, for example. This dual functionality could be exploited to create novel linker architectures with tailored stability and release mechanisms.

Materials Science Applications

The push for sustainable and biocompatible materials has led researchers to explore bio-based building blocks for polymer synthesis. Amino acids are prime candidates due to their natural origin and inherent functionality.

Incorporation into Bio-based Polymers and Functional Materials

Research has demonstrated the synthesis and promising properties of poly(L-homoserine), a water-soluble, non-ionic polypeptide. nsf.govacs.org Such polymers are being investigated as alternatives to synthetic polymers like polyethylene (B3416737) glycol (PEG) for biomedical applications, including drug delivery and the creation of non-fouling surfaces that resist protein adsorption. researchgate.netnsf.govacs.org Poly(L-homoserine) is typically synthesized via the ring-opening polymerization of a corresponding N-carboxyanhydride (NCA) monomer, which can be derived from L-homoserine.

This compound can serve as a precursor to the monomers required for these polymerizations. Furthermore, homoserine lactone, a cyclic derivative of homoserine, has been utilized as a key structural element in synthesizing multifunctional polymers. nih.govmdpi.com These strategies open the door for this compound to be used in creating advanced biomaterials, such as hydrogels, functional coatings, and nanoscale drug delivery vehicles. The ability to control the polymer's properties by incorporating functional monomers makes this a fertile area for future research.

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to accelerate chemical research by predicting molecular properties and reaction outcomes, thereby guiding experimental work.

Prediction of Reactivity and Selectivity in this compound Transformations

While specific computational studies focusing exclusively on this compound are not widely documented, the methodologies for such analyses are well-established. Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. researchgate.net

For this compound, DFT calculations could be employed to:

Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, chemists can predict the most likely pathway for a given transformation. For example, in the conversion of the hydroxyl group to an azide, computational models could compare different activating agents and predict which would lead to the highest yield and fewest side products.

Analyze Selectivity: In molecules with multiple reactive sites, such as the hydroxyl group and the N-H bond of the carbamate (B1207046), computational models can predict which site is more likely to react under specific conditions (regioselectivity).

Understand Stereochemistry: For reactions that create new chiral centers, modeling can predict which stereoisomer is more likely to form (stereoselectivity), which is crucial for the synthesis of enantiomerically pure pharmaceuticals.

Theoretical studies on similar α-amino acid esters have been used to investigate reaction mechanisms, such as their thermal decomposition, providing a framework for how such analyses could be applied to this compound. uchile.cl These predictive capabilities can save significant time and resources in the laboratory by optimizing reaction conditions before experiments are even conducted.

Data Tables

Table 1: Synthetic Applications of this compound and its Derivatives

Application Precursor Compound Key Transformation Resulting Product/Use
Methionine Surrogate Synthesis (S)-N-Boc-L-homoserine Methyl Ester Tosylate Azide Substitution L-azidohomoalanine for peptide labeling researchgate.netpharmaffiliates.com
Polypeptide Synthesis L-homoserine (derived from the title compound) Ring-Opening Polymerization of NCA derivative Poly(L-homoserine) for biomaterials nsf.govacs.org
Multifunctional Polymers Homoserine Lactone (derived from homoserine) Amine Addition/Polyaddition Functional polyamides and polyethers nih.govmdpi.com

Q & A

Q. What are the standard protocols for synthesizing N-Boc-L-homoserine methyl ester, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves alkylation of a Boc-protected homoserine precursor under anhydrous conditions. Key steps include:

  • Alkylation : Use sodium ethoxide (NaOEt) to deprotonate the α-hydrogen, followed by reaction with methyl halides (e.g., methyl iodide) in a polar aprotic solvent like DMF .
  • Purification : Column chromatography with silica gel and solvent gradients (e.g., hexanes/ethyl acetate ratios) is critical for isolating the ester. Adjusting solvent ratios (e.g., 4:1 to 2:1 hexanes/ethyl acetate) improves separation efficiency .
  • Optimization : Monitor reaction progress via TLC (silica G 60 F254) and validate purity (>98%) using HPLC-UV with a reverse-phase C18 column and phosphate buffer/methanol mobile phase .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (e.g., Bruker AMX 300 MHz) in deuterated solvents (DMSO-d6 or CDCl3_3) to confirm structure and stereochemistry. Peaks for the Boc group (~1.4 ppm for tert-butyl) and methyl ester (~3.7 ppm) are diagnostic .
  • Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ion peaks and fragmentation patterns. Key fragments include m/z corresponding to the Boc group (C4_4H9_9O2+_2^+) and homoserine backbone .
  • HPLC-UV : Quantify purity using a Nucleosil RP-18 column with UV detection at 230 nm. Adjust retention times by modifying the mobile phase (e.g., pH 3 phosphate buffer/methanol) .

Q. What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for handling powders or solvents .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers, acids, or bases. Label containers with GHS-compliant hazard warnings (if applicable) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous runoff .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Answer:

  • Computational Modeling : Compare density functional theory (DFT)-predicted IR/Raman spectra (e.g., B3LYP/6-311++G(d,p) basis set) with experimental FT-IR/FT-Raman data. Discrepancies in HOMO-LUMO energy gaps may indicate errors in solvent effect modeling .
  • Validation : Use AIM (Atoms in Molecules) and ELF (Electron Localization Function) analyses to refine electron density distributions. Molecular docking studies can further validate steric/electronic interactions .

Q. How can researchers optimize purification of this compound using column chromatography?

Answer:

  • Silica Gel Selection : Use 230–400 mesh silica gel for better resolution. Smaller particle sizes improve separation but may increase backpressure .
  • Solvent Gradient : Start with nonpolar solvents (hexanes) to elute impurities, then gradually introduce ethyl acetate (e.g., 4:1 → 2:1 hexanes/ethyl acetate). Monitor fractions via TLC (Rf_f ~0.37 for target compound) .
  • Challenges : Losses during chromatography may occur due to silica gel batch variability. Pre-test silica activity with a small sample to adjust solvent ratios .

Q. What role does this compound play in synthesizing protected amino acid intermediates for pharmaceuticals?

Answer:

  • Drug Impurity Reference : The Boc group protects the amino acid’s amine during peptide synthesis, enabling selective deprotection. This is critical for producing intermediates like β-lactam antibiotics or kinase inhibitors .
  • Methodology : Couple the ester with activated carboxylates (e.g., using DCC/HOBt) in anhydrous THF. Deprotect the Boc group post-coupling with TFA/CH2_2Cl2_2 (1:1) to yield free homoserine derivatives .

Q. How can researchers address low yields in the alkylation step during synthesis?

Answer:

  • Solvent Choice : Use DMF or acetonitrile to enhance nucleophilicity. Anhydrous conditions are critical to prevent hydrolysis of the methyl ester .
  • Catalysis : Add catalytic iodide (e.g., NaI) to facilitate SN2 reactions with methyl halides. Monitor base strength (e.g., NaOEt vs. KOtBu) to avoid over-deprotonation .

Q. What strategies ensure reproducibility in spectroscopic data across different laboratories?

Answer:

  • Standardization : Calibrate instruments (NMR, HPLC) with certified reference materials. For NMR, use internal standards (e.g., TMS) and control solvent purity .
  • Data Sharing : Publish raw spectral data (e.g., coupling constants, integration ratios) alongside computational files (e.g., Gaussian output) for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.